1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene is an organic compound characterized by the presence of a bromine atom and a chlorobutynyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobut-2-yne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Reaction Mechanism: The 4-chlorobut-2-yne undergoes a nucleophilic substitution reaction with 4-bromophenol, resulting in the formation of this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product
Analyse Chemischer Reaktionen
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and oxidizing agents such as potassium permanganate. The reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which are currently under investigation in various research studies .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds, such as:
1-Bromo-4-butylbenzene: This compound lacks the chlorobutynyl group, making it less reactive in certain chemical reactions.
1-Bromo-4-(1-propynyl)benzene: This compound has a propynyl group instead of a chlorobutynyl group, leading to different reactivity and applications.
1-Bromo-4-chlorobutane: This compound has a simpler structure and different chemical properties compared to this compound
Eigenschaften
CAS-Nummer |
54185-83-0 |
---|---|
Molekularformel |
C10H8BrClO |
Molekulargewicht |
259.52 g/mol |
IUPAC-Name |
1-bromo-4-(4-chlorobut-2-ynoxy)benzene |
InChI |
InChI=1S/C10H8BrClO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,7-8H2 |
InChI-Schlüssel |
RVLZCCMVWKFMTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CCCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.